Ethyl 2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-quinazolinamine and ethyl 4-methyl-5-pyrimidinecarboxylate. The reaction conditions usually require the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
Ethyl 2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of certain diseases due to its biological activity.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate can be compared with other quinazoline derivatives, such as:
- 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-[(4-methylphenyl)sulfanyl]methyl-4(1H)-pyrimidinone
- 2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinecarboxylate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activity and applications.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H19N5O2/c1-5-25-16(24)14-9-19-17(20-12(14)4)23-18-21-11(3)13-8-10(2)6-7-15(13)22-18/h6-9H,5H2,1-4H3,(H,19,20,21,22,23) |
InChI Key |
BUICILZJTCIKNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=NC(=C3C=C(C=CC3=N2)C)C |
Origin of Product |
United States |
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